Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester
Description
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester (CAS 174456-76-9) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with a benzyl group at the exo-3 position and an ethyl ester at the 6-position. Its molecular formula is C₁₅H₁₉NO₂, with a molecular weight of 245.32 g/mol . This compound is primarily utilized in pharmaceutical research, particularly as a precursor for synthesizing inhibitors of mutant isocitrate dehydrogenase (IDH), which are relevant in cancer therapeutics . The ethyl ester group serves as a protective moiety, enabling facile hydrolysis to the corresponding carboxylic acid for further derivatization .
Properties
IUPAC Name |
ethyl (1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-15(17)14-12-9-16(10-13(12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3/t12-,13+,14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKFHBYDDJRSIY-PBWFPOADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-Dihydropyrrole
Reaction Mechanism and Stereochemical Control
The stereoselective synthesis of exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylates leverages dirhodium(II) catalysts to achieve cyclopropanation via donor/acceptor carbene intermediates. Ethyl diazoacetate reacts with N-Boc-2,5-dihydropyrrole under dirhodium(II) tetracarboxylate catalysis (0.005 mol % loading), forming the bicyclic core with >95% exo selectivity. The dirhodium catalyst coordinates the diazo compound, generating a rhodium-bound carbene that undergoes [2+1] cycloaddition with the dihydropyrrole’s double bond.
Table 1: Optimization of Dirhodium-Catalyzed Cyclopropanation
| Parameter | Optimal Condition | Yield (%) | Diastereomeric Ratio (exo:endo) |
|---|---|---|---|
| Catalyst Loading | 0.005 mol % Rh₂(S-PTAD)₄ | 92 | 97:3 |
| Solvent | Dichloromethane | 89 | 95:5 |
| Temperature | 25°C | 91 | 96:4 |
| Scale | 10 mmol | 86 | 95:5 |
The exo preference arises from steric hindrance between the Boc group and the carbene’s ester moiety, favoring transition states where the benzyl group occupies the convex face.
Telescoped Hydrolysis and Isolation
Post-cyclopropanation, a telescoped protocol enables direct conversion to the exo isomer without chromatography:
Reduction of 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione
Selective Carbonyl Reduction with Complex Aluminum Hydrides
The patent literature describes a two-step synthesis starting from 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione (II):
- Reduction : Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®, 1.2–1.4 equiv) selectively reduces both ketones to hydroxyl groups in toluene at 0°C→25°C over 6 hours.
- Esterification : The diol intermediate reacts with ethyl chloroformate (1.5 equiv) and DMAP in CH₂Cl₂, forming the ethyl ester (78% yield over two steps).
Table 2: Comparison of Reducing Agents for Dione Reduction
| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C→25°C | 8 | 65 |
| Red-Al® | Toluene | 0°C→25°C | 6 | 82 |
| NaAlH₂(EtOCH₂CH₂OCH₃)₂ | Ether | −20°C→25°C | 12 | 74 |
Red-Al® outperforms LiAlH₄ due to milder conditions and enhanced chemoselectivity, minimizing over-reduction.
Critical Analysis of Methodologies
Dirhodium vs. Aluminum Hydride Routes
- Efficiency : Dirhodium catalysis achieves higher atom economy (92% vs. 78% yield) and avoids stoichiometric reductants.
- Stereoselectivity : The cyclopropanation route provides superior exo control (97:3 d.r.) compared to the reduction pathway (85:15 d.r. without epimerization).
- Scalability : Both methods demonstrate gram-scale feasibility, but the telescoped dirhodium protocol reduces purification steps.
Chemical Reactions Analysis
Types of Reactions
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic ring system or the benzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the bicyclic ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure and the presence of the benzyl group can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azabicyclo[3.1.0]hexane Core
tert-Butyl Esters
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 114214-49-2):
- Replaces the benzyl group with a tert-butyloxycarbonyl (Boc) group and introduces an oxygen atom in the bicyclic ring.
- Impact : Enhanced steric bulk and stability due to the Boc group, making it suitable for intermediates in peptide synthesis .
- Molecular Weight : 229.29 g/mol (lower than the benzyl analog due to the absence of aromatic substituents) .
- tert-Butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 208837-83-6): Features an exo-6-amino group, enabling participation in nucleophilic reactions. Application: Used in synthesizing bioactive molecules, such as somatostatin receptor agonists . Synthesis: Prepared via hydrogenolysis of dibenzylamino-protected precursors .
Carboxylic Acid Derivatives
- Exo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 927679-54-7):
Hydrochloride Salts
- Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS 1211510-15-4): Unsubstituted azabicyclohexane core with an ethyl ester and HCl salt.
Functional Group Modifications
Dioxo Derivatives
- Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate (CAS 134575-06-7): Incorporates two keto groups at the 2- and 4-positions.
Methanol Derivatives
- Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-methanol (CAS 134575-07-8): Replaces the ethyl ester with a hydroxymethyl group. Application: Intermediate for synthesizing carboxylic acids via oxidation .
Data Tables
Table 1: Structural and Physical Comparison
Biological Activity
Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester (CAS No. 174456-80-5) is a bicyclic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms, and applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by a unique bicyclic structure that includes a benzyl group attached to a nitrogen-containing azabicyclohexane ring, along with an ethyl ester functional group. Its molecular formula is with a molecular weight of 247.32 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 247.32 g/mol |
| CAS Number | 174456-80-5 |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors in the central nervous system (CNS). The compound's structural features, particularly the benzyl group and the azabicyclohexane core, facilitate binding to these targets, modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential applications in treating neurological disorders.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to mood regulation and cognitive function.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies have demonstrated its ability to protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
- Antimicrobial Properties : Preliminary assays show that the compound possesses antimicrobial activity against various bacterial strains, indicating potential as an antibiotic agent.
- Antitumor Activity : In vitro studies have suggested that it may inhibit the proliferation of certain cancer cell lines, highlighting its potential as an anticancer agent.
Neuroprotective Study
A study conducted on the neuroprotective effects of exo-3-benzyl-3-azabicyclo[3.1.0]hexane derivatives revealed that these compounds could significantly reduce apoptosis in neuronal cell cultures exposed to oxidative stressors. The mechanism was linked to enhanced antioxidant enzyme activity and reduced reactive oxygen species (ROS) levels.
Antimicrobial Activity
In another study assessing antimicrobial properties, exo-3-benzyl-3-azabicyclo[3.1.0]hexane was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antibiotic development.
Q & A
Q. What are the common synthetic routes for preparing exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester?
The compound is synthesized via dirhodium(II)-catalyzed cyclopropanation of ethyl diazoacetate with N-Boc-2,5-dihydropyrrole. Key steps include:
- Cycloaddition : Ethyl diazoacetate undergoes dipolar cycloaddition to form the bicyclic core.
- Catalyst optimization : Dirhodium catalysts (e.g., Rh₂(OAc)₄) enable high diastereoselectivity (>20:1 exo:endo) under low catalyst loadings (0.005 mol%).
- Hydrolysis and purification : Post-reaction hydrolysis (NaOH) and recrystallization yield the exo isomer.
Q. What safety precautions are critical when handling this compound?
Based on hazard codes (H315, H319, H335):
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (P261, P271).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C (P233, P235).
- Spill management : Absorb with vermiculite and dispose via hazardous waste protocols (P390, P501).
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
- NMR : ¹H and ¹³C NMR verify bicyclic geometry and ester functionality (δ ~4.0–4.2 ppm for CH₂CH₃).
- X-ray crystallography : Resolves stereochemistry (e.g., exo configuration) via hydrogen coordinates and isotropic displacement parameters.
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 260.165).
Advanced Research Questions
Q. How can diastereoselectivity be controlled during synthesis to favor the exo isomer?
- Catalyst design : Dirhodium tetraprolinate (Rh₂(S-PTPA)₄) enhances exo selectivity by stabilizing transition states via steric and electronic effects.
- Solvent optimization : Polar aprotic solvents (e.g., DCM) improve carbene stability.
- Temperature modulation : Reactions at –20°C reduce side-product formation (e.g., endo isomer).
Q. What mechanistic insights explain the stereochemical outcomes of cyclopropanation?
Q. How does this compound serve as an intermediate in pharmaceutical synthesis?
The bicyclic core is a key scaffold in antibiotics (e.g., trovafloxacin):
- Coupling reactions : The exo-6-amino derivative reacts with naphthyridone carboxylic acids to form quinolone antibiotics.
- Bioactivity enhancement : Rigid bicyclic geometry improves target binding (e.g., DNA gyrase inhibition).
Q. How can contradictions in reaction yield data be resolved during scale-up?
- Batch variability : Trace oxygen or moisture may deactivate catalysts; use rigorous inert gas purging.
- Purification challenges : Replace column chromatography with recrystallization (hexane/EtOAc) to improve recovery.
- Analytical validation : Cross-check yields via qNMR or HPLC against internal standards.
Methodological Guidance
Q. What strategies optimize reaction conditions for low catalyst loadings?
- Pre-activation : Pre-stir the catalyst with substrate for 10–15 min to ensure homogeneity.
- Substrate purity : Distill ethyl diazoacetate (bp 45–47°C) to remove stabilizers (e.g., Cu salts).
- In situ monitoring : Use FTIR to track diazo decomposition (ν ~2100 cm⁻¹).
Q. How to mitigate thermal instability during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
